molecular formula C17H13FN2S B2451603 3-(Benzylthio)-6-(4-fluorophenyl)pyridazine CAS No. 872695-00-6

3-(Benzylthio)-6-(4-fluorophenyl)pyridazine

Cat. No.: B2451603
CAS No.: 872695-00-6
M. Wt: 296.36
InChI Key: FKOZAKBUEWVXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylthio)-6-(4-fluorophenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a benzylsulfanyl group at the 3-position and a 4-fluorophenyl group at the 6-position

Properties

IUPAC Name

3-benzylsulfanyl-6-(4-fluorophenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2S/c18-15-8-6-14(7-9-15)16-10-11-17(20-19-16)21-12-13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOZAKBUEWVXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylthio)-6-(4-fluorophenyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a benzylthiol reacts with a halogenated pyridazine intermediate.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 4-fluorophenylboronic acid and a halogenated pyridazine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylthio)-6-(4-fluorophenyl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: 3-(Benzylthio)-6-(4-fluorophenyl)pyridazine serves as a building block for synthesizing complex heterocyclic compounds.
  • Biology: It is investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: The compound is explored as a potential therapeutic agent because of its ability to interact with various biological targets.
  • Industry: It is used in developing new materials with unique properties, such as electronic and photonic materials.

Biological Activities

The biological activity of this compound is believed to involve interactions with molecular targets like enzymes and receptors. The presence of the benzylthio group and the fluorophenyl moiety enhances its reactivity and potential for binding to biological targets.

Anticonvulsant Activity: Studies suggest that derivatives of pyridazine compounds exhibit anticonvulsant properties. For instance, a related compound effectively protected against seizures in animal models, suggesting that this compound may have similar properties. Structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring can enhance anticonvulsant activity, especially with electron-withdrawing groups.

Anticancer Activity: This compound is also being researched for its anticancer potential. Studies on pyridazine derivatives have shown that certain modifications can lead to improved antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (Panc-1). The most active derivatives showed IC50 values in the low micromolar range, highlighting the significance of structural variations in enhancing cytotoxic effects.

Case Studies and Research Findings

Anticonvulsant Studies: Thiazole-pyridazine hybrids were synthesized and tested for anticonvulsant activity using a picrotoxin-induced convulsion model. The highest activity was attributed to specific structural features that enhanced binding to neuronal targets.

Cytotoxicity Assessments: Research on related pyridazine compounds indicated varying levels of cytotoxicity across different cell lines. Compounds with halogen substitutions showed enhanced activity due to increased lipophilicity and better receptor interaction. A study on 2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives showed that the 3-nitrophenyl derivative exhibited the best antiproliferative activity against all tested cell lines, particularly against Panc-1 .

Mechanism of Action

The mechanism of action of 3-(Benzylthio)-6-(4-fluorophenyl)pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Benzylsulfanyl-6-phenylpyridazine: Similar structure but lacks the fluorine atom on the phenyl ring.

    3-Benzylsulfanyl-6-(4-chlorophenyl)pyridazine: Similar structure but has a chlorine atom instead of a fluorine atom on the phenyl ring.

    3-Benzylsulfanyl-6-(4-methylphenyl)pyridazine: Similar structure but has a methyl group instead of a fluorine atom on the phenyl ring.

Uniqueness

3-(Benzylthio)-6-(4-fluorophenyl)pyridazine is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Biological Activity

3-(Benzylthio)-6-(4-fluorophenyl)pyridazine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C16H14FNS
  • Molecular Weight : 273.35 g/mol
  • CAS Number : 872695-00-6

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the benzylthio group and the fluorophenyl moiety enhances its reactivity and potential for binding to biological targets.

Anticonvulsant Activity

Recent studies have shown that derivatives of pyridazine compounds exhibit significant anticonvulsant properties. For example, a related compound demonstrated effective protection against seizures in animal models, suggesting that this compound may possess similar properties. A structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring can enhance anticonvulsant activity, particularly when electron-withdrawing groups are present .

Anticancer Activity

The compound is also being investigated for its anticancer potential. A study on pyridazine derivatives indicated that certain modifications led to improved antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (Panc-1). The most active derivatives showed IC50 values in the low micromolar range, highlighting the significance of structural variations in enhancing cytotoxic effects .

Comparative Analysis with Similar Compounds

Compound NameAnticancer Activity (IC50)Anticonvulsant Activity (ED50)
This compoundTBDTBD
2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanol<20 mg/kgSignificant
2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol<20 mg/kgModerate

Note: TBD indicates that specific data for this compound is still under investigation.

Case Studies and Research Findings

  • Anticonvulsant Studies : In one study, thiazole-pyridazine hybrids were synthesized and tested for anticonvulsant activity using a picrotoxin-induced convulsion model. The highest activity was attributed to specific structural features that enhanced binding to neuronal targets .
  • Cytotoxicity Assessments : Research on related pyridazine compounds indicated varying levels of cytotoxicity across different cell lines. Compounds with halogen substitutions showed enhanced activity due to increased lipophilicity and better receptor interaction .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of this compound to various biological targets. These studies suggest that the compound has a favorable binding profile with potential targets involved in cancer progression and seizure disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.